Disodium cantharidinate, a derivative of cantharidin, has been the subject of various studies due to its potential applications in medicine, particularly in oncology. Cantharidin is known for its acantholytic action, which is believed to result from interference with oxidative carbohydrate metabolism1. This compound has been investigated for its effects on cell proliferation, apoptosis, and other cellular mechanisms, which may be leveraged for therapeutic purposes.
The provided literature mainly focuses on the synthesis and application of disodium cantharidinate. Limited information is available regarding its specific chemical reactions. One study investigated the effects of cantharidin analogs, including disodium cantharidinate, on the enzyme xanthine oxidase, finding a slight stimulatory effect at certain concentrations. [] This suggests potential interactions with enzymes involved in oxidative stress pathways, warranting further investigation.
The mechanism of action of disodium cantharidinate appears to be multifaceted. It has been shown to inhibit the proliferation of various cancer cell lines, including human hepatic stellate cells LX-2, by affecting the TGF-β1 signaling pathway2. In gastric cancer cell line SGC-7901, disodium cantharidinate induced apoptosis by modulating the expression of apoptosis-related genes such as Bcl-2 and Bax8. Additionally, it has been observed to inhibit the proliferation of the human hepatoma cell line HepG2 by blocking the cell cycle, enhancing Caspase-3 activity, and inhibiting Survivin expression6. In normal human hepatocytes (LO2), disodium cantharidinate demonstrated cytotoxic effects, inducing apoptosis at certain doses7.
Disodium cantharidinate has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy and attenuate the toxicity of DCF chemotherapy in patients with advanced gastric carcinoma, improving patients' quality of life and tolerance to chemotherapy3. In bladder carcinoma, disodium cantharidinate induced maturation of dendritic cells and promoted functional changes, suggesting its potential as an immunotherapeutic agent4. The compound also inhibited the proliferation of the SMMC-7721 cell line, reduced telomerase concentration, and promoted apoptosis, indicating its possible use as a therapeutic agent in liver cancer5.
In dermatological research, disodium cantharidinate has been used to separate epidermal cells from the dermis, which is valuable for immunological or chemical studies. This application takes advantage of the acantholytic action of cantharidin without causing permanent damage to the cells, as they are capable of recovering and functioning normally after exposure to dilute solutions1.
The influence of disodium cantharidinate on liver cells has been a subject of interest, particularly in the context of fibrosis and hepatic diseases. It has been shown to inhibit the proliferation and activation of human hepatic stellate cells, which play a significant role in the development of liver fibrosis2. This suggests that disodium cantharidinate may have therapeutic potential in treating liver fibrosis and other related conditions.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: